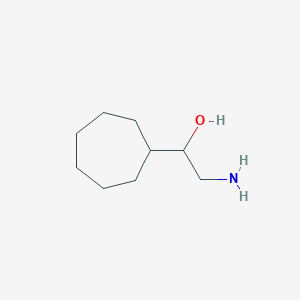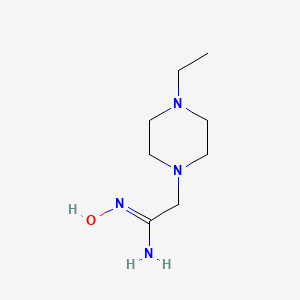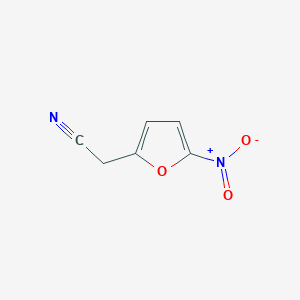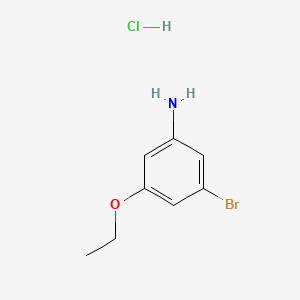
4-(Azetidin-3-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yloxy)quinoline is a chemical compound that features a quinoline ring substituted with an azetidin-3-yloxy group. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The incorporation of the azetidin-3-yloxy group into the quinoline structure can potentially enhance its biological activity and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with a quinoline derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
4-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(Azetidin-3-yloxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 4-(Azetidin-3-yloxy)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can prevent the proliferation of cancer cells or the replication of microbial pathogens .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Quinolone: Known for its antibacterial properties.
Azetidinone: A related compound with potential antimicrobial and anticancer activities
Uniqueness
4-(Azetidin-3-yloxy)quinoline is unique due to the presence of both the quinoline and azetidin-3-yloxy moieties, which can enhance its biological activity and selectivity. This dual functionality makes it a promising candidate for further research and development in various fields .
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
4-(azetidin-3-yloxy)quinoline |
InChI |
InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(5-6-14-11)15-9-7-13-8-9/h1-6,9,13H,7-8H2 |
InChI 键 |
VAXIXHIWCCREHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OC2=CC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)

![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)


